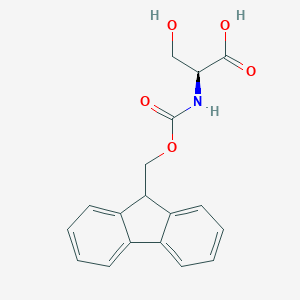

Fmoc-Ser-OH

Descripción general

Descripción

Fmoc-Ser-OH: , also known as fluorenylmethyloxycarbonyl-L-serine, is a derivative of the amino acid serine. It is commonly used in the field of peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group of serine, allowing for selective reactions to occur at other functional groups without interference.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Ser-OH typically involves the protection of the amino group of serine with the fluorenylmethyloxycarbonyl group. One common method is to react serine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the protection of serine with the fluorenylmethyloxycarbonyl group, followed by purification steps to ensure high purity of the final product. The use of tert-butyl acetate, perchloric acid, and tert-butyl alcohol in the reaction mixture can help in achieving high chiral purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-Ser-OH undergoes various types of chemical reactions, including:

Protection and Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be introduced to protect the amino group and later removed using a base such as piperidine.

Common Reagents and Conditions:

Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), sodium bicarbonate, aqueous dioxane.

Deprotection: Piperidine in N,N-dimethylformamide (DMF).

Major Products: The major products formed from these reactions include protected and deprotected amino acids and peptides, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser-OH is primarily utilized in solid-phase peptide synthesis due to its ability to protect the amino group while allowing for the sequential addition of other amino acids. The Fmoc protection group can be easily removed under basic conditions, facilitating the assembly of complex peptide structures. This method is essential for developing peptides with specific sequences and functionalities.

Key Characteristics

- High Purity : this compound typically exhibits high purity levels (≥ 99%) which is crucial for reliable peptide synthesis .

- Versatility : It can be combined with various other amino acids to create a wide range of peptides, including those that require specific modifications for biological activity.

Case Study: Synthesis of Bioactive Peptides

In a recent study, this compound was employed to synthesize bioactive peptides that showed potential therapeutic effects. The synthesized peptides were tested for their activity against specific biological targets, demonstrating the utility of this compound in drug development .

Materials Science

Self-Assembly Properties

Research has shown that this compound can influence self-assembly processes, leading to the formation of structured materials. These materials have potential applications in nanotechnology and biomaterials.

Morphological Changes

The self-assembly behavior of this compound varies with concentration and temperature:

- At lower concentrations, it tends to form spherical structures.

- As concentration increases, these structures transition into elongated forms or flower-like morphologies .

| Concentration | Structure Type | Temperature Influence |

|---|---|---|

| Low | Spherical | Forms stable at room temp |

| High | Elongated/Flower-like | Transitions upon heating |

This ability to control morphology through environmental factors makes this compound a valuable component in designing novel materials with tailored properties.

Biochemical Applications

Glycosylation Studies

this compound has been investigated for its role in glycosylation reactions. A study demonstrated that using indium bromide as a promoter in glycosylation reactions involving this compound yielded high conversions to β-glycosides . This application is significant for developing glycopeptides which are important in various biological functions and therapeutic applications.

Mecanismo De Acción

The primary mechanism of action of Fmoc-Ser-OH involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of serine, preventing unwanted reactions at this site. During peptide synthesis, the Fmoc group can be selectively removed using a base such as piperidine, allowing for the coupling of the amino group with other amino acids or peptides .

Comparación Con Compuestos Similares

Fmoc-Gly-OH (fluorenylmethyloxycarbonyl-glycine): Similar to Fmoc-Ser-OH, Fmoc-Gly-OH is used in peptide synthesis as a protected form of glycine.

Fmoc-Ala-OH (fluorenylmethyloxycarbonyl-alanine): This compound is used in peptide synthesis as a protected form of alanine.

Fmoc-Val-OH (fluorenylmethyloxycarbonyl-valine): Used in peptide synthesis as a protected form of valine.

Uniqueness: this compound is unique due to the presence of the hydroxyl group in the side chain of serine, which allows for additional functionalization and modification. This makes it particularly useful in the synthesis of peptides that require specific functional groups for biological activity .

Actividad Biológica

Fmoc-Ser-OH, or Fmoc-L-serine, is a protected amino acid derivative widely used in peptide synthesis and various biochemical applications. Its biological activity encompasses a range of mechanisms, including roles in immunology, cell signaling, and potential therapeutic applications. This article presents an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Overview of this compound

This compound is characterized by its protective Fmoc (9-fluorenylmethyloxycarbonyl) group, which facilitates its use in solid-phase peptide synthesis (SPPS). The serine residue is crucial for various biological functions due to its hydroxyl group, which can participate in hydrogen bonding and enzymatic reactions.

1. Immunological Functions

This compound has been implicated in various immunological pathways. It plays a role in the modulation of immune responses through interactions with specific receptors and signaling pathways.

- Key Pathways:

- JAK/STAT Signaling

- NF-κB Pathway

- MAPK/ERK Pathway

2. Cell Cycle Regulation

Research indicates that this compound can influence cell cycle progression and apoptosis. It has been shown to affect DNA damage responses and cellular stress mechanisms.

3. Neuronal Signaling

The compound is also involved in neuronal signaling pathways, impacting neurotransmitter release and synaptic plasticity.

Case Studies

-

Glycosylation Studies

A study demonstrated the successful glycosylation of this compound using InBr₃ as a promoter, yielding high purity β-glycosides. The reaction conditions were optimized to achieve nearly quantitative conversion, highlighting the compound's versatility in synthetic applications . -

Self-Assembly Properties

Investigations into self-assembled structures formed by this compound revealed controlled morphological changes under varying concentrations and temperatures. The compound exhibited unique flower-like morphologies at lower concentrations, transitioning to elongated rod structures at higher concentrations . This behavior suggests potential applications in material science. -

Antiviral Activity

Preliminary data suggest that this compound may exhibit antiviral properties against various pathogens, including HIV and influenza viruses. Its role as a building block for antibody-drug conjugates (ADCs) further emphasizes its therapeutic potential .

Data Tables

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTKZVJMSCONAK-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73724-45-5 | |

| Record name | 73724-45-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.